

Daminozide-d4 chemical structure and molecular weight

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Compound of Interest

Compound Name: Daminozide-d4

Cat. No.: B10855961

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An In-depth Technical Guide to Daminozide-d4

This guide provides detailed information on the chemical properties of **Daminozide-d4**, a deuterated isotopologue of Daminozide. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this compound for its application as an internal standard in quantitative analyses.

Chemical Structure and Properties

Daminozide-d4 is a synthetic compound where four hydrogen atoms in the butanoic acid backbone of Daminozide have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Daminozide.

IUPAC Name: 2,2,3,3-tetradeuterio-4-(2,2-dimethylhydrazinyl)-4-oxobutanoic acid.^{[1][2]}

Chemical Formula: C₆H₈D₄N₂O₃^{[3][4]}

Canonical SMILES: C--INVALID-LINK--(NC(=O)C([2H])([2H])C([2H])([2H])C(=O)[O-])C

InChI Key: InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i3D2,4D2^[1]

Quantitative Data Summary

The key quantitative properties of **Daminozide-d4** are summarized in the table below. These values are essential for accurate preparation of standards and interpretation of analytical results.

Property	Value	Citations
Molecular Weight	164.20 g/mol 164.196 g/mol	
Purity	>95% (HPLC)	
Melting Point	157 to 160°C	
Form	Solid (White to Off-white)	
Solubility	Slightly Soluble in Water	
Storage	-20°C	

Application in Experimental Protocols

Daminozide-d4 is primarily utilized as an internal standard for the quantification of Daminozide in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Its utility stems from its near-identical chemical and physical properties to the non-labeled analyte, while its increased mass allows for clear differentiation in a mass spectrometer.

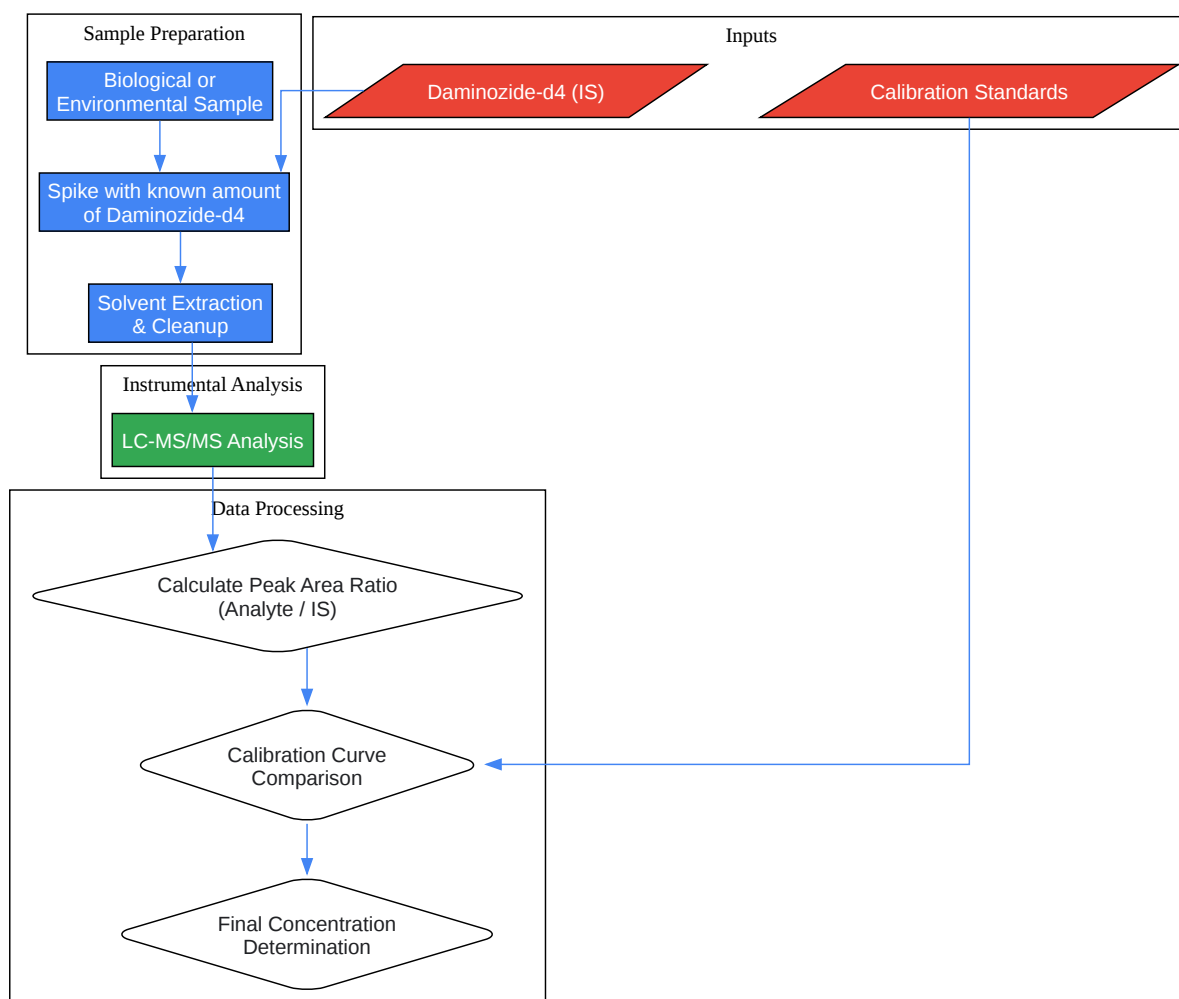
A typical experimental protocol involves the following steps:

- **Sample Preparation:** The biological or environmental sample is homogenized and extracted with a suitable organic solvent to isolate the analyte of interest (Daminozide) and the internal standard.
- **Internal Standard Spiking:** A known concentration of **Daminozide-d4** is added to the sample extract. This is a critical step to correct for analyte loss during sample preparation and instrumental analysis.
- **Derivatization (Optional):** Depending on the analytical method, a derivatization step may be employed to improve the chromatographic behavior and detection sensitivity of both Daminozide and **Daminozide-d4**.

- **LC-MS/GC-MS Analysis:** The spiked extract is injected into the chromatograph. The compounds are separated based on their retention times, and the mass spectrometer detects and quantifies the specific mass-to-charge ratios (m/z) for both Daminozide and **Daminozide-d4**.
- **Quantification:** The concentration of Daminozide in the original sample is calculated by comparing the peak area ratio of Daminozide to **Daminozide-d4** against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualized Workflow

The following diagram illustrates a generalized workflow for the quantification of Daminozide using **Daminozide-d4** as an internal standard.



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Caption: Workflow for Daminozide quantification using a deuterated internal standard.

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References

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